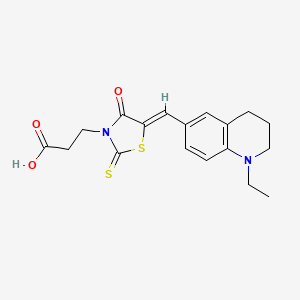

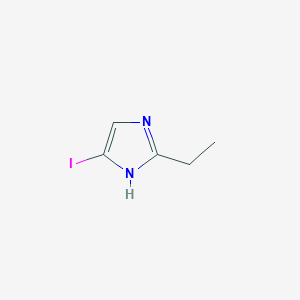

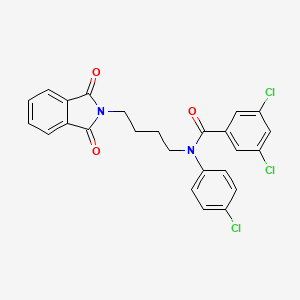

![molecular formula C20H16N2O2S B2609172 N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 392249-57-9](/img/structure/B2609172.png)

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Naphtho[1,2-d]thiazol-2-ylamine” is a compound that has been studied for its potential as an activator of KCa2 and KCa3.1 potassium channels . It has been found to potentiate the endothelium-derived hyperpolarizing factor response and lower blood pressure . “N-(1-naphthyl)thiophene-2-carboxamide” is a compound that can be obtained by condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol .

Synthesis Analysis

The synthesis of “N-(1-naphthyl)thiophene-2-carboxamide” involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol. This compound can then be treated with an excess of P2S5 in anhydrous pyridine to yield the corresponding thioamide .

Chemical Reactions Analysis

The thioamide obtained from the synthesis process can be oxidized with potassium ferricyanide in an alkaline medium according to the Jacobson method to yield 2-(thien-2-yl)naphtho[1,2-d]thiazole .

科学的研究の応用

Antibacterial and Antifungal Properties

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide derivatives have been researched for their potential antibacterial and antifungal applications. A study found that certain derivatives exhibited significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. The study also highlighted the importance of structure-activity relationship studies in understanding these effects (Helal et al., 2013).

Antileukemic Agents

Research on thiazolo[5,4-b]phenothiazine derivatives, which includes structures related to this compound, has shown that some of these compounds exhibit selective cytotoxicity against human leukemia cell lines. This suggests potential applications in developing antileukemic therapies (Brém et al., 2017).

Fluorescent Properties for Sensing and Imaging

N-2-Aryl-1,2,3-Triazoles, which are related to the this compound structure, have been synthesized and studied for their fluorescent properties. These compounds show potential for applications in sensing and imaging due to their absorption and emission in the blue and green regions (Padalkar et al., 2015).

Corrosion Inhibition

Derivatives of naphtho[2,3-d]thiazole, a structure related to this compound, have been explored as corrosion inhibitors for mild steel in acidic mediums. Their effectiveness was validated through various methods like potentiodynamic polarization and electrochemical impedance spectroscopy (Saraswat & Yadav, 2020).

Potential in Treating Plasmodium falciparum Infections

Naphtho[2,1-d]thiazole derivatives have been synthesized and evaluated for their antiplasmodial activity against the K1 Plasmodium falciparum strain, indicating potential applications in malaria treatment (Cohen et al., 2012).

High Refractive Index in Polyamides

Polyamides incorporating thiazole and naphthalene units, related to this compound, have been synthesized for their high refractive index and low birefringence, useful in optical materials (Javadi et al., 2015).

作用機序

Target of Action

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is a compound with potential biological activity. Thiazoles, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, depending on their specific structures and targets .

特性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-11H,12-13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMQQPRJPORGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

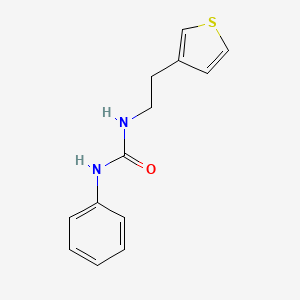

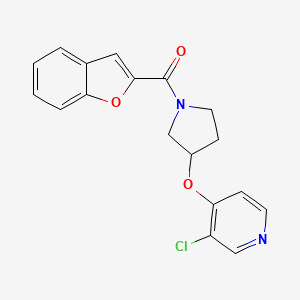

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2609089.png)

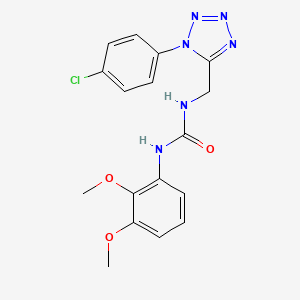

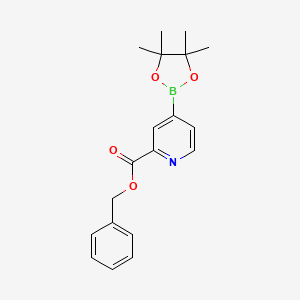

![N-cyclopentyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2609094.png)

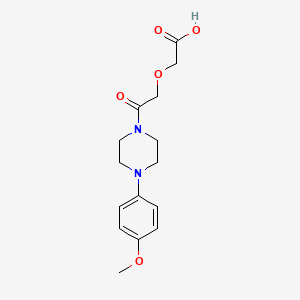

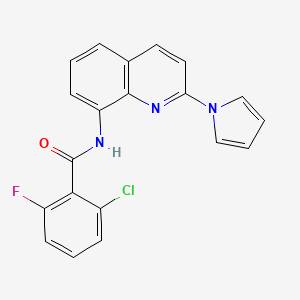

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)